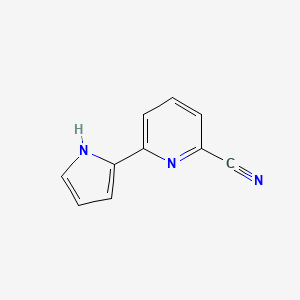
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile are not detailed in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Interaction Studies
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile derivatives have been extensively studied for their crystal structure and molecular interactions. The compound's structure has been elucidated using techniques like X-ray diffraction, revealing specific conformations and interactions within the crystal lattice. Hirshfeld surface analysis and density functional theory (DFT) calculations have been used to study intermolecular interactions, providing insights into the compound's potential applications in designing materials with specific structural properties (Venkateshan et al., 2019) (Palani et al., 2004).
Antibacterial Activity
Certain derivatives of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile have shown promising antibacterial activity. Novel 4-Pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria, with some compounds displaying significant activity (Bogdanowicz et al., 2013). This indicates the potential of these compounds in developing new antibacterial agents.
Molecular Docking and Antioxidant Activity
Molecular docking studies have been conducted on 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile derivatives to understand their interaction with biological targets. These studies reveal moderate to good binding energies, indicating potential biological relevance. Additionally, some derivatives have been tested for antimicrobial and antioxidant activities, highlighting their multifunctional potential in therapeutic applications (Flefel et al., 2018).
Optical Properties and Non-linear Optical Applications
The compound's derivatives have been studied for their optical properties, particularly their non-linear optical behaviors, which are crucial for applications in photonics and optoelectronics. The crystal structure analysis of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, for instance, was motivated by its non-linear optical properties (Palani et al., 2004).
Synthesis of Novel Ligands
The compound has been used in synthesizing novel ligands, such as pyrrole–pyridine-based ligands, for various applications, including coordination chemistry and materials science. These ligands exhibit interesting structures and can form chain-like networks through intermolecular interactions, demonstrating their potential in creating complex molecular architectures (Böttger et al., 2012).
Conducting Polymer Synthesis
Derivatives of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile have been used in the synthesis of conducting polymers. These polymers, synthesized through electropolymerization, have shown low oxidation potentials and stability in their conducting form, indicating their potential use in electronic devices and sensors (Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHHPOPTVGGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

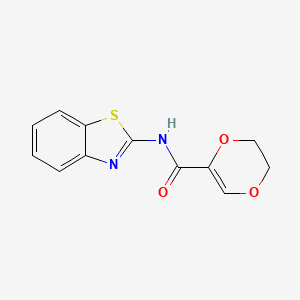
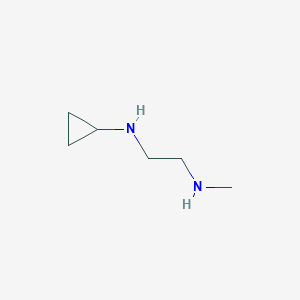
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
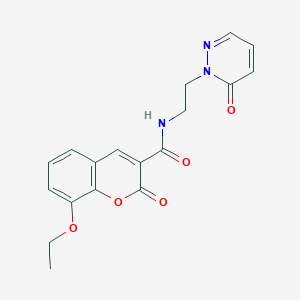
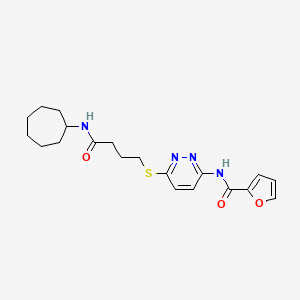
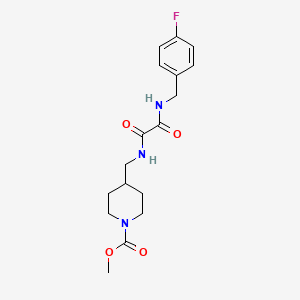
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Propan-2-yl N-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]carbamate](/img/structure/B2369400.png)
![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)
